5-Hydroxyflavone

Vue d'ensemble

Description

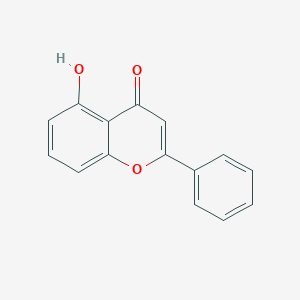

NSC-26745, également connu sous le nom de 5-Hydroxyflavone ou Primuletin, est un composé flavonoïde naturel. Il appartient à la famille des flavones, caractérisée par une structure de 2-phénylchromène-4-one. Ce composé se trouve dans diverses plantes et a été étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antioxydante, anti-inflammatoire et anticancéreuse .

Applications De Recherche Scientifique

Biological Activities

5-Hydroxyflavone exhibits a range of biological activities that make it a subject of interest for pharmacological studies:

- Antioxidant Properties : Studies have demonstrated that this compound possesses antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

- Antibacterial Activity : Research indicates that this compound shows antibacterial effects against various pathogens. In vitro tests have established minimum inhibitory concentrations (MIC) that suggest its potential as an antibacterial agent .

- Antitumor Effects : The compound has been investigated for its antitumor properties. It acts as an agonist for calcium-activated potassium channels and has shown promise in inhibiting tumor growth through various mechanisms .

Molecular Interactions

Understanding the molecular interactions of this compound is essential for elucidating its mechanisms of action:

- DNA Binding : Studies have explored the binding affinity of this compound to DNA and proteins, indicating its potential role in modulating gene expression and cellular functions .

- Enzyme Interactions : The compound undergoes metabolism by cytochrome P450 enzymes, which can alter its biological activity and toxicity profile. This metabolic pathway is significant in understanding how this compound interacts with human physiology .

Therapeutic Applications

The therapeutic implications of this compound are vast:

- Cancer Treatment : Its ability to inhibit oncogenic pathways positions this compound as a candidate for cancer therapy. Studies have shown that it can act on nuclear receptors involved in cancer progression, providing a basis for further exploration in clinical settings .

- Cardiovascular Health : The vasorelaxing properties of this compound suggest potential applications in treating cardiovascular diseases. Its interaction with potassium channels may help regulate blood pressure and improve vascular health .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

Mécanisme D'action

Le mécanisme d’action de NSC-26745 implique son interaction avec diverses cibles et voies moléculaires :

Activité antioxydante : Il élimine les radicaux libres et réduit le stress oxydatif en donnant des atomes d’hydrogène de son groupe hydroxyle.

Activité anti-inflammatoire : Il inhibe la production de cytokines et d’enzymes pro-inflammatoires telles que la cyclooxygénase.

Activité anticancéreuse : Il induit l’apoptose dans les cellules cancéreuses en modulant les voies de signalisation telles que les voies PI3K/Akt et MAPK.

Analyse Biochimique

Biochemical Properties

5-Hydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It has been suggested that this compound may have vasorelaxing properties, possibly involving calcium-activated potassium channels

Cellular Effects

This compound has been shown to exhibit no cytotoxic activity against various cell lines, suggesting it may have a minimal impact on cell function . It has been associated with vasorelaxing effects, which could influence cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is believed to exert its effects at the molecular level through various interactions with biomolecules. For instance, it may interact with calcium-activated potassium channels, influencing their activity

Metabolic Pathways

It is known that flavonoids can undergo various metabolic processes, including glycosylation

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NSC-26745 implique généralement la condensation de la 2’,6’-dihydroxyacétophénone avec le chlorure de benzoyle. La réaction se déroule en conditions basiques, souvent en utilisant une base comme l’hydroxyde de sodium ou le carbonate de potassium. L’intermédiaire résultant subit une cyclisation pour former la structure de la flavone .

Méthodes de production industrielle

La production industrielle de NSC-26745 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques telles que la recristallisation et la chromatographie sont utilisées pour purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions

NSC-26745 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle en position 5 peut être oxydé pour former des quinones.

Réduction : Le groupe carbonyle dans la structure de la flavone peut être réduit pour former des flavanones.

Substitution : Le groupe hydroxyle peut participer à des réactions de substitution, telles que la méthylation ou l’acétylation.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : La méthylation peut être réalisée en utilisant de l’iodure de méthyle en présence d’une base comme l’hydrure de sodium.

Principaux produits

Oxydation : Quinones

Réduction : Flavanones

Substitution : Dérivés méthylés ou acétylés

Applications de recherche scientifique

Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.

Biologie : Enquête sur son rôle dans la modulation des voies biologiques et son potentiel en tant qu’agent thérapeutique.

Médecine : Étudié pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses. Il s’est avéré prometteur pour inhiber la croissance des cellules cancéreuses et réduire le stress oxydatif.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques

Comparaison Avec Des Composés Similaires

NSC-26745 est unique parmi les flavonoïdes en raison de sa structure et de ses propriétés spécifiques. Les composés similaires comprennent :

5-Hydroxy-2-phénylchromone : Partage une structure similaire mais diffère dans son activité biologique.

Chrysine : Un autre flavonoïde avec des propriétés antioxydantes et anti-inflammatoires similaires mais des cibles moléculaires différentes.

Lutéoline : Connu pour ses fortes activités anti-inflammatoires et anticancéreuses, mais avec un schéma d’hydroxylation différent.

NSC-26745 se distingue par son hydroxylation spécifique en position 5, qui contribue à ses activités biologiques uniques et à ses applications thérapeutiques potentielles.

Activité Biologique

5-Hydroxyflavone is a flavonoid that has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties. This article provides a comprehensive overview of the current understanding of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound (C15H10O3) is characterized by the presence of a hydroxyl group at the 5-position of the flavone backbone. This structural feature is crucial for its biological activities, influencing its interaction with various biological targets.

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties , although its effectiveness can vary compared to other flavonoids. A study indicated that it does not exhibit significant antioxidant activity due to its structural characteristics. The compound's ability to scavenge free radicals is limited compared to other flavones with more hydroxyl groups .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Remarks |

|---|---|---|

| This compound | >200 | Low antioxidant activity |

| Flavone | 100 | Moderate antioxidant activity |

| Vitamin C | 50 | Strong antioxidant activity |

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory activity through several mechanisms:

- Inhibition of Nitric Oxide Synthase (NOS) : It inhibits NOS-2 in macrophages, which can lead to decreased nitric oxide production, a key player in inflammation .

- Inhibition of Phospholipase A2 : The compound has been shown to inhibit phospholipase A2 (PLA2), leading to reduced eicosanoid levels and inflammation .

Anticancer Activity

The anticancer potential of this compound is notable, particularly in its ability to act as an androgen receptor antagonist . It has been found to have threefold higher antagonistic activity than flutamide, a common prostate cancer treatment . The compound's mechanism includes:

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by targeting specific kinases involved in cell proliferation .

- Apoptosis Induction : this compound triggers apoptosis in various cancer cell lines, contributing to its anticancer effects .

Table 2: Anticancer Activity Overview

| Mechanism | Effect |

|---|---|

| Androgen Receptor Antagonism | High efficacy compared to flutamide |

| Cell Cycle Arrest | Induces G1 phase arrest |

| Apoptosis | Triggers cell death in cancer cells |

Antibacterial Properties

The antibacterial effects of this compound have been confirmed through various studies. It demonstrates significant activity against several bacterial strains, with a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent .

Table 3: Antibacterial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 200 |

| Salmonella typhimurium | 150 |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antiplatelet Aggregation : A study focused on the antiplatelet aggregation activity of this compound isolated from Garcinia malaccensis, showing promising results for cardiovascular health .

- In Silico Studies : Computational studies have predicted various pharmacological activities for flavonoids, including antibacterial and antioxidant effects, corroborating laboratory findings .

Propriétés

IUPAC Name |

5-hydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-7-4-8-13-15(11)12(17)9-14(18-13)10-5-2-1-3-6-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBLVRRCNVHZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197690 | |

| Record name | 5-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-78-1 | |

| Record name | 5-Hydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378AE9MHL3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.